N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide moiety at position 2. The acetamide nitrogen is diethylated, distinguishing it from related aryl-substituted analogs.
Properties
IUPAC Name |
N,N-diethyl-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-8-6-7-9-20(18)29-23(19)25-22(26-24)17-12-10-16(3)11-13-17/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDFHVXZZITTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of p-tolylamine with chromone derivatives, followed by cyclization to form the chromeno-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide exhibit promising anticancer properties. For instance, derivatives of chromeno-pyrimidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Research suggests that it can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases. The antioxidant activity is linked to its ability to donate electrons and stabilize free radicals, which is crucial in preventing cellular damage.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of chromeno-pyrimidine derivatives. Preliminary studies indicate that this compound may protect neuronal cells from oxidative damage and excitotoxicity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer’s disease.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro experiments showed that a derivative of this compound could reduce oxidative stress markers in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings suggest potential therapeutic strategies for neuroprotection using chromeno-pyrimidine derivatives.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Chromeno-Pyrimidine Derivatives
- N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (): Molecular Weight: 488.0 g/mol. Key Features: A chloro substituent on the phenyl ring and a methyl group at position 9 of the chromeno-pyrimidine. Impact: The electron-withdrawing chloro group may enhance electrophilic interactions, while the methyl group increases hydrophobicity.
- 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Molecular Weight: ~491.58 g/mol (estimated). Key Features: Ethoxy substitution at position 9 and a phenyl group at position 2.
Pyrimidine and Oxadiazole Analogs
- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Molecular Weight: 398.46 g/mol. Key Features: Replacement of chromeno-pyrimidine with an oxadiazole-indole hybrid. Impact: The indole moiety may enhance π-π stacking, while the oxadiazole contributes to hydrogen bonding, as evidenced by reported enzyme inhibition activity .
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Molecular Weight: ~342.8 g/mol. Key Features: Diaminopyrimidine core with a chloro-substituted phenyl group.
Substituent Effects on Acetamide Nitrogen
- N,N-Diethyl Substitution (Target Compound): Molecular Weight: ~479.58 g/mol (estimated).
- Aryl-Substituted Analogs (e.g., 4-Methylphenyl in ): Example: 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide (C683-0253). Molecular Weight: 485.55 g/mol. Impact: Methoxy groups introduce polarity, balancing hydrophobicity and solubility .
Comparative Data Table
Biological Activity
N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic compound belonging to the chromeno[2,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological mechanisms, and relevant case studies regarding its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromeno[2,3-d]pyrimidine Core : Cyclization of starting materials under acidic or basic conditions.
- Introduction of the Thioacetamide Group : Achieved through nucleophilic substitution reactions.
- N,N-Diethylation : Final step using diethyl sulfate or similar reagents under basic conditions.
These reactions yield a complex organic structure with potential for diverse biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Signal Transduction Pathways : The compound can interfere with intracellular signaling pathways, impacting cell proliferation and survival .
Anticancer Activity
Recent studies have suggested that this compound exhibits significant anticancer properties. For example:
- A study demonstrated that derivatives of chromeno[2,3-d]pyrimidines showed cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Research indicates that chromeno derivatives possess moderate to good antibacterial and antifungal properties. These effects are believed to result from the disruption of microbial cell membranes and inhibition of key metabolic pathways .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
This study concluded that the compound effectively induces apoptosis in cancer cells .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the potential use of this compound as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
